molecular formula C7H7F3N2O B2582656 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one CAS No. 1553950-73-4

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B2582656
CAS No.: 1553950-73-4
M. Wt: 192.141
InChI Key: VPIDLHRYZJRJQK-UHFFFAOYSA-N
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Description

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one is a heterocyclic compound with the molecular formula C7H7F3N2O This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions to introduce the amino and methyl groups. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives.

Scientific Research Applications

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(trifluoromethyl)pyridin-2-ol
  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-12-3-4(7(8,9)10)2-5(11)6(12)13/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIDLHRYZJRJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553950-73-4
Record name 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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